IDE1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

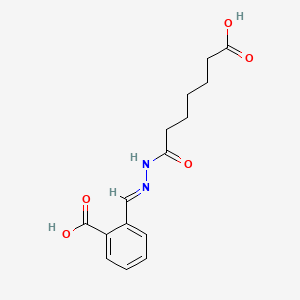

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJCDILEUEJSH-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of IDE1 in stem cell differentiation?

For Researchers, Scientists, and Drug Development Professionals

Inducer of Definitive Endoderm 1 (IDE1) is a cell-permeable small molecule that has emerged as a powerful tool in stem cell biology. It provides a chemically defined method for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into the definitive endoderm (DE) lineage. This guide provides an in-depth overview of this compound's function, mechanism of action, and practical application in differentiation protocols.

Core Function and Mechanism of Action

This compound's primary function is to induce the formation of definitive endoderm, the germ layer that gives rise to all gut tube epithelia, including the liver, pancreas, lungs, and intestines.[1][2] It achieves this by activating the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically mimicking the endogenous signaling of ligands like Activin A and Nodal, which are critical for endoderm specification during embryonic development.[3][4]

The mechanism involves the following key steps:

-

TGF-β Pathway Activation: this compound treatment leads to the activation of the TGF-β signaling cascade.[5]

-

SMAD2 Phosphorylation: A critical downstream event is the phosphorylation of the transcription factor SMAD2.[3][6]

-

Nodal Expression: This activation subsequently increases the expression of Nodal, creating a positive feedback loop that reinforces the endodermal fate commitment.[3]

-

Nuclear Translocation & Gene Expression: The phosphorylated SMAD2 forms a complex with SMAD4, translocates to the nucleus, and activates the expression of key definitive endoderm-specific transcription factors, most notably SOX17 and FOXA2 .[3][7]

The ability of this compound to reliably induce differentiation in the absence of feeder cells or complex biological growth factors like Activin A makes it a valuable component for creating standardized, chemically defined differentiation protocols.[6]

Quantitative Data Summary

The efficiency and optimal concentration of this compound have been characterized in both mouse and human pluripotent stem cells. The data highlight its potency and dose-dependent activity.

| Parameter | Species | Cell Type | Value / Range | Outcome Measure | Citation |

| EC₅₀ | Mouse | ESCs | 125 nM | SOX17 Expression | [3][6] |

| Optimal Concentration | Mouse | ESCs | 250 - 800 nM | Highest efficiency with no toxicity | [3] |

| Max Efficiency | Mouse | ESCs | ~80% | % of SOX17+ cells after 6 days | [3][4] |

| Effective Concentration | Human | ESCs (HUES lines) | 100 nM | Induces SOX17 expression | [3] |

| Efficiency | Human | ESCs (HUES lines) | 62 ± 8.1% | % of SOX17+ cells after 4 days | [3] |

| Marker Co-expression | Human | ESCs | ≥95% | % of SOX17+ cells also expressing FOXA2 | [3] |

Key Experimental Protocols

This section outlines a generalized protocol for the directed differentiation of human pluripotent stem cells (hPSCs) into definitive endoderm using this compound in a monolayer culture system.

-

Human PSCs (e.g., H1, H9 ESCs, or any validated iPSC line)

-

Matrigel® or Vitronectin-coated culture plates

-

mTeSR™1 or equivalent maintenance medium

-

This compound (dissolved in DMSO)

-

Basal differentiation medium (e.g., RPMI 1640)

-

B-27™ Supplement (without Vitamin A)

-

Gentle cell dissociation reagent (e.g., Accutase® or ReLeSR™)

-

ROCK inhibitor (e.g., Y-27632)

-

DPBS (Ca²⁺/Mg²⁺-free)

-

Preparation of hPSCs (Day -2 to -1):

-

Culture hPSCs in a feeder-free maintenance medium (e.g., mTeSR1) on Matrigel-coated plates.

-

Ensure colonies are 70-80% confluent and exhibit undifferentiated morphology before passaging.

-

-

Seeding for Differentiation (Day 0):

-

Pre-coat a new culture plate with Matrigel for at least 1 hour at 37°C.[8]

-

Aspirate the maintenance medium and wash the hPSC colonies with DPBS.

-

Add a gentle cell dissociation reagent and incubate until colony edges begin to lift.

-

Gently collect cells and triturate to achieve a single-cell suspension.

-

Seed cells onto the newly coated plate at a defined density in maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.

-

-

Induction of Differentiation (Day 1):

-

Approximately 24 hours after seeding, aspirate the medium.

-

Replace with pre-warmed basal differentiation medium (e.g., RPMI 1640 + B-27) containing the desired concentration of this compound (e.g., 100 nM for human PSCs).[3]

-

-

Maintenance of Differentiating Cultures (Days 2-4):

-

Perform a full medium change daily with fresh, pre-warmed differentiation medium containing this compound.

-

Monitor cell morphology. Differentiating cells will typically undergo an epithelial-to-mesenchymal-like transition.

-

-

Analysis of Definitive Endoderm (Day 4-6):

-

At the end of the treatment period, harvest cells for analysis.

-

Immunofluorescence Staining: Fix cells and stain for co-expression of nuclear SOX17 and FOXA2, the canonical markers of definitive endoderm.[3]

-

Flow Cytometry: Quantify the percentage of SOX17-positive cells in the population for an accurate measure of differentiation efficiency.[3]

-

Quantitative PCR (qPCR): Analyze the relative expression of DE-specific genes (e.g., SOX17, FOXA2, GSC) and the downregulation of pluripotency markers (e.g., OCT4, NANOG).

-

Applications in Research and Development

The chemically-induced definitive endoderm generated using this compound is a developmentally competent cell population.[3][5] It serves as a critical starting point for multi-step differentiation protocols aimed at generating clinically relevant cell types, including:

-

Pancreatic Progenitors and Beta Cells: this compound-derived endoderm can be further treated with factors like Retinoic Acid, FGF10, and other small molecules (e.g., Indolactam V) to produce Pdx1-expressing pancreatic progenitors.[3][4][5]

-

Hepatocytes: As liver cells originate from the foregut endoderm, this compound provides the initial step towards generating functional hepatocyte-like cells for drug screening and disease modeling.

-

Lung and Thyroid Lineages: The definitive endoderm is the precursor to these and other endoderm-derived tissues, making this compound a foundational tool in these areas of regenerative medicine.

By offering a robust, reproducible, and cost-effective alternative to growth factors, this compound facilitates the standardization and scalability required for high-throughput screening, disease modeling, and the eventual development of cell-based therapies.

References

- 1. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and this compound in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JAX_DPC: Protocol for definitive endoderm induction of human induced pluripotent stem cells [protocols.io]

- 3. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation into Endoderm Lineage: Pancreatic differentiation from Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]

IDE1 Mechanism of Action in Definitive Endoderm Formation: A Technical Guide

Introduction

The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages is a cornerstone of regenerative medicine and developmental biology research. The formation of definitive endoderm (DE) is a critical first step in generating a multitude of vital organs, including the pancreas, liver, lungs, and thyroid.[1][2] Inducer of Definitive Endoderm 1 (IDE1) is a cell-permeable small molecule that has been identified as a potent and efficient agent for directing the differentiation of both mouse and human PSCs into the DE lineage.[3][4] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Activation of the TGF-β/Nodal Signaling Pathway

This compound's primary mechanism of action is the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is essential for DE specification during embryonic development.[1][5] It effectively mimics the function of natural protein inducers of this pathway, such as Activin A and Nodal, which are commonly used in differentiation protocols.[2][3]

The signaling cascade initiated by this compound proceeds as follows:

-

Pathway Activation: While the direct molecular target of this compound is not fully elucidated, its activity functionally activates the TGF-β signaling cascade upstream of SMAD proteins.[3] Evidence suggests this involves an increase in the expression of Nodal, a key ligand in the pathway.[5][6]

-

SMAD2/3 Phosphorylation: Activation of the pathway leads to the phosphorylation of the intracellular transducer proteins SMAD2 and SMAD3 (SMAD2/3).[3][6][7] This phosphorylation event is a critical activation step.

-

Nuclear Translocation and Gene Expression: The phosphorylated SMAD2/3 complex translocates into the nucleus.[7][8] Inside the nucleus, it acts as a transcription factor, binding to the promoters of target genes and initiating their expression.[9] Key target genes for DE formation include SOX17 and FOXA2 , which are master regulators of the endodermal lineage.[3][8]

This entire process can be effectively blocked by inhibitors of the Activin receptor-like kinase 4/5/7 (ALK4/5/7), such as SB431542, confirming that this compound functions through the canonical TGF-β receptor pathway.[3]

Quantitative Data Presentation

This compound has been shown to induce DE formation with high efficiency, often surpassing that of traditional growth factor-based methods.[3][4]

Table 1: Dose-Response and Efficacy of this compound

| Parameter | Cell Type | Value | Reference |

| EC₅₀ | Mouse ESCs | 125 nM | [3][5] |

| Optimal Concentration | Mouse ESCs | 250 - 800 nM | [3] |

| Optimal Concentration | Human ESCs (HUES lines) | 100 nM | [3] |

Table 2: Comparative Efficacy of this compound vs. Activin A

| Treatment | Cell Type | % SOX17+ Cells (Efficiency) | Treatment Duration | Reference |

| This compound (Optimal Conc.) | Mouse ESCs | ~81% | 6 Days | [3] |

| Activin A | Mouse ESCs | ~45% | 6 Days | [3] |

| This compound (100 nM) | Human ESCs | ~62% | 4 Days | [3] |

| Activin A | Human ESCs | ~64% | 4 Days | [3] |

Note: Efficiency can vary between cell lines and specific culture conditions.[3] In some studies, this compound alone was found to be a weaker inducer compared to Activin A, particularly when not used in combination with other factors like Wnt signaling activators.[8][10] However, the original report by Borowiak et al. demonstrated superior or comparable efficiency.[3][4]

Experimental Protocols

The following protocols are based on the foundational study by Borowiak et al. (2009) for the differentiation of mouse ESCs into definitive endoderm.

Mouse ESC Culture and Preparation

-

Cell Lines: Use a mouse ESC line, such as one carrying a SOX17 reporter (e.g., Sox17/dsRed) for easy monitoring.[3]

-

Culture Medium: Maintain undifferentiated mESCs in standard mESC medium containing Leukemia Inhibitory Factor (LIF).

-

Plating for Differentiation:

-

Deplete mouse embryonic fibroblast (MEF) feeder cells.

-

Seed mESCs at a density of approximately 2,700 cells/cm² on gelatin-coated dishes.[11]

-

Allow cells to attach and grow overnight.

-

This compound-Mediated Differentiation

-

Differentiation Medium: Prepare a basal differentiation medium consisting of DMEM, 5% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), 1x Glutamax, and 0.055 mM β-mercaptoethanol.[11]

-

Induction:

-

The day after seeding, replace the mESC medium with the differentiation medium.

-

Add this compound to the medium at an optimal concentration (e.g., 250-800 nM).[3] A stock solution in DMSO is typically used. A vehicle control (DMSO only) should be run in parallel.

-

Culture the cells for 4-6 days, changing the medium with fresh this compound every 2 days.[3][11] Peak endoderm induction is typically observed around day 6.[3]

-

Analysis and Characterization

-

Immunofluorescence:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize and block non-specific binding.

-

Incubate with primary antibodies against DE markers, primarily SOX17 and FOXA2.

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Visualize using fluorescence microscopy. Over 95% of this compound-induced SOX17+ cells should also co-express FOXA2.[3]

-

-

Flow Cytometry: For reporter cell lines or antibody-stained cells, quantify the percentage of marker-positive cells (e.g., SOX17+) in the total population.[3]

-

Quantitative RT-PCR (qRT-PCR):

Downstream Developmental Potential

A crucial validation of chemically-induced DE is its ability to give rise to subsequent endodermal lineages. Endoderm generated through this compound treatment has been proven to be developmentally competent. When cultured under conditions that promote pancreatic specification (e.g., using factors like FGF10, Retinoic Acid, and Indolactam V), this compound-derived endoderm can efficiently differentiate into Pdx1-positive pancreatic progenitors.[3][13] This demonstrates that this compound provides a robust starting point for the in vitro generation of therapeutically relevant cell types.

References

- 1. mdpi.com [mdpi.com]

- 2. Differentiation into Endoderm Lineage: Pancreatic differentiation from Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Role of SMAD2/3 in Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Functional evaluation of ES cell-derived endodermal populations reveals differences between Nodal and Activin A-guided differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differentiation of Definitive Endoderm from Human Induced Pluripotent Stem Cells on hMSCs Feeder in a Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

Activating the TGF-beta Signaling Pathway with IDE1: A Technical Guide for Definitive Endoderm Differentiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule Inducer of Definitive Endoderm 1 (IDE1) and its role in activating the Transforming Growth Factor-beta (TGF-β) signaling pathway to direct the differentiation of pluripotent stem cells (PSCs) into definitive endoderm (DE). This document outlines the core mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays used to characterize this process.

Introduction to this compound and TGF-beta Signaling in Definitive Endoderm Formation

Definitive endoderm is the embryonic germ layer that gives rise to various internal organs, including the pancreas, liver, lungs, and intestines. The directed differentiation of PSCs into DE is a critical step in regenerative medicine and for developing in vitro models of disease. The TGF-β signaling pathway is a key regulator of this process.[1][2]

This compound is a cell-permeable small molecule that has been identified as a potent inducer of DE differentiation from both mouse and human embryonic stem cells (ESCs).[3][4] It functions by activating the TGF-β signaling pathway, thereby mimicking the effects of natural ligands like Activin A and Nodal.[3][4] The primary mechanism of this compound action involves the induction of Smad2 phosphorylation, a critical downstream event in the canonical TGF-β pathway, and an increase in the expression of Nodal, a member of the TGF-β superfamily.[3][4]

Quantitative Analysis of this compound-Mediated Definitive Endoderm Induction

The efficacy of this compound in directing DE differentiation has been quantified in several studies. The following tables summarize key quantitative data, providing a basis for experimental design and comparison.

Table 1: Potency and Efficacy of this compound in Mouse Embryonic Stem Cells (mESCs)

| Parameter | Value | Cell Type | Duration of Treatment | Reference |

| EC50 | 125 nM | mESCs | 6 days | [5] |

| Optimal Concentration Range | 250-800 nM | mESCs | 6 days | [5] |

| Sox17+ Cell Induction | ~80% | mESCs | 6 days | [5] |

| FoxA2+ Co-expression in Sox17+ cells | >95% | mESCs | 6 days | [5] |

Table 2: Efficacy of this compound in Human Embryonic Stem Cells (hESCs)

| Parameter | Value | Cell Type | Duration of Treatment | Reference |

| Optimal Concentration | 100 nM | hESCs | 4 days | [5] |

| Sox17+ Cell Induction | 62 ± 8.1% | hESCs | 4 days | [5] |

| FoxA2+ Co-expression in Sox17+ cells | ≥90% | hESCs | 4 days | [5] |

Core Signaling Pathway and Mechanism of Action

This compound activates the canonical TGF-β signaling pathway. The binding of a TGF-β ligand (or the action of this compound) to the Type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the Type I receptor (TGFβRI, also known as ALK5).[2][6] The activated TGFβRI then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[7][8] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes, including those essential for DE specification like Nodal, Sox17, and FoxA2.[2] this compound has been shown to specifically induce the phosphorylation of Smad2 and increase the expression of Nodal.[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TGF-β signaling and DE differentiation.

Definitive Endoderm Differentiation of Pluripotent Stem Cells with this compound

This protocol describes the general steps for inducing DE differentiation from PSCs using this compound.

Materials:

-

Pluripotent stem cells (e.g., hESCs or hiPSCs)

-

Matrigel-coated culture plates

-

PSC maintenance medium (e.g., mTeSR™1)

-

Differentiation basal medium (e.g., RPMI 1640)

-

B-27 Supplement

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Plate single-cell dissociated PSCs onto Matrigel-coated plates at a density that will achieve 70-80% confluency at the start of differentiation.[9]

-

Initiation of Differentiation: When cells reach the desired confluency, aspirate the PSC maintenance medium and replace it with differentiation medium containing the optimal concentration of this compound (e.g., 100 nM for hPSCs).[5]

-

Incubation: Culture the cells for 4-6 days, performing a full medium change with fresh this compound-containing medium daily.[5]

-

Harvesting: After the treatment period, cells can be harvested for downstream analysis.

Western Blot Analysis of Smad2 Phosphorylation

This protocol details the detection of phosphorylated Smad2 (p-Smad2) in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Wash this compound-treated and control cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[10][11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Smad2 overnight at 4°C with gentle agitation.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

-

Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH.[10]

Quantitative PCR (qPCR) for Definitive Endoderm and TGF-β Pathway Gene Expression

This protocol is for quantifying the mRNA levels of key DE markers and TGF-β pathway components.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., SOX17, FOXA2, NODAL, TGFB1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control cells and reverse transcribe it into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene, and qPCR master mix.[13]

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[13]

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Table 3: Example qPCR Primers for Human Genes

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| TGFB1 | TACCTGAACCCGTGTTGCTCTC | GTTGCTGAGGTATCGCCAGGAA |

| SOX17 | GGCGCAGCAGAATCCAGAC | GAGTCCTTCCAGCAGCCGCT |

| FOXA2 | GGGAGCGGTGAAGATGGA | TCATGTTGCTCACGGAAGAGA |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Note: Primer sequences should always be validated for specificity and efficiency.

Immunofluorescence Staining for Definitive Endoderm Markers

This protocol describes the visualization of DE protein markers in differentiated cells.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal donkey serum in PBS)

-

Primary antibodies: anti-Sox17 and anti-FoxA2

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[14]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[14]

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.[14]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Sox17 and FoxA2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope. The percentage of positive cells can be quantified using image analysis software.[14]

TGF-β/Smad Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad pathway in response to this compound.

Materials:

-

Cells (e.g., HEK293T)

-

Smad-responsive luciferase reporter plasmid (e.g., SBE4-Luc)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the Smad-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.[15][16]

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a positive control (e.g., TGF-β1).[15]

-

Cell Lysis and Luciferase Assay: After the desired incubation time (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[15]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control indicates the activation of the Smad pathway.

Conclusion

This compound is a valuable tool for the efficient and directed differentiation of pluripotent stem cells into definitive endoderm. Its mechanism of action through the activation of the TGF-β/Smad signaling pathway is well-characterized, and its efficacy is supported by robust quantitative data. The experimental protocols provided in this guide offer a comprehensive framework for researchers to utilize this compound in their studies and to further investigate the intricacies of TGF-β signaling in development and disease. This small molecule-based approach provides a cost-effective and reproducible method for generating large quantities of DE cells for applications in regenerative medicine, drug screening, and disease modeling.

References

- 1. Individual Smad2 linker region phosphorylation sites determine the expression of proteoglycan and glycosaminoglycan synthesizing genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and this compound in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Smad2/3 Activation Regulates Smad1/5/8 Signaling via a Negative Feedback Loop to Inhibit 3T3-L1 Adipogenesis [mdpi.com]

- 8. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. benchchem.com [benchchem.com]

- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. Assessment of the TGFB1 gene expression and methylation status of the promoter region in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 16. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IDE1 in Smad2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducer of Definitive Endoderm 1 (IDE1) is a small molecule that has been identified as a potent driver of definitive endoderm differentiation from pluripotent stem cells.[1][2] This process is fundamental for generating various endoderm-derived cell types, including those of the pancreas, liver, and lungs, which are of significant interest for regenerative medicine and drug discovery. The mechanism of action of this compound centers on its ability to activate the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically mimicking the effects of Nodal and Activin A.[1][3][4] A key molecular event in this pathway is the phosphorylation of the transcription factor Smad2. This technical guide provides an in-depth overview of the role of this compound in inducing Smad2 phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: this compound-Mediated Activation of the Activin/Nodal Signaling Pathway

This compound acts as a potent, cell-permeable inducer of definitive endoderm formation in both mouse and human embryonic stem cells (ESCs).[1][2] Its primary mechanism involves the activation of the Activin/Nodal branch of the TGF-β signaling pathway.[3][4][5] This activation leads to a cascade of intracellular events culminating in the phosphorylation of Smad2, a key downstream effector of this pathway.[1][3]

Upon activation by ligands such as Activin or Nodal, the type I and type II serine/threonine kinase receptors form a complex. The type II receptor then phosphorylates and activates the type I receptor (primarily ALK4, ALK5, and ALK7).[6] The activated type I receptor, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[7][8] this compound effectively triggers this phosphorylation event.[3]

Phosphorylated Smad2 (pSmad2) then forms a complex with the common-mediator Smad (Co-Smad), Smad4.[5] This pSmad2/Smad4 complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes essential for definitive endoderm specification, such as Sox17 and FoxA2.[3] A key target gene is also Nodal itself, creating a positive feedback loop that reinforces the signaling cascade.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data available on the activity of this compound in inducing definitive endoderm differentiation and activating the Smad2 signaling pathway.

| Parameter | Value | Cell Type | Assay | Reference |

| EC₅₀ for Sox17 induction | 125 nM | Mouse ESCs | Immunofluorescence | [2][3] |

| Optimal Concentration for Sox17 induction | 100 nM | Human ESCs (HUES4, HUES8) | Immunofluorescence | [3] |

Table 1: Potency of this compound in Inducing Definitive Endoderm Marker Expression. This table quantifies the effective concentration of this compound required to induce the expression of Sox17, a key transcription factor for definitive endoderm.

| Treatment | Cell Type | Effect on Smad2 Phosphorylation | Inhibitor | Effect of Inhibitor | Reference |

| This compound | Mouse ESCs | Induction of pSmad2, comparable to Activin A | SB431542 (ALK4/5/7 inhibitor) | Attenuation of this compound-induced pSmad2 | [3] |

| IDE2 | Mouse ESCs | Induction of pSmad2, comparable to Activin A | SB431542 (ALK4/5/7 inhibitor) | Attenuation of IDE2-induced pSmad2 | [3] |

Table 2: Experimental Evidence for this compound-Induced Smad2 Phosphorylation. This table summarizes the qualitative and semi-quantitative findings from a key study demonstrating that this compound induces Smad2 phosphorylation, which can be blocked by a specific inhibitor of the TGF-β type I receptors.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nodal signaling pathway - Wikipedia [en.wikipedia.org]

- 6. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

Core Signaling Pathways in Definitive Endoderm Induction

An In-Depth Technical Guide to Small Molecule Inducers of Definitive Endoderm

For researchers, scientists, and drug development professionals, the directed differentiation of pluripotent stem cells (PSCs) into definitive endoderm (DE) is a critical first step for generating clinically relevant cell types such as pancreatic beta cells, hepatocytes, and lung epithelium. While traditional differentiation protocols have relied on recombinant growth factors like Activin A and Wnt3a, the use of small molecules offers several advantages, including higher purity, lot-to-lot consistency, temporal control, and cost-effectiveness.[1][2] This guide provides a comprehensive overview of small molecules used to induce definitive endoderm, detailing the underlying signaling pathways, experimental protocols, and quantitative outcomes.

The differentiation of PSCs into definitive endoderm recapitulates embryonic development, primarily involving the activation of the Nodal/Activin and Wnt/β-catenin signaling pathways. Small molecules effectively modulate these pathways to drive efficient DE formation.

1. Activin/Nodal Signaling Pathway: This pathway is a primary driver of endoderm specification.[1][2][3] Ligands like Activin A or Nodal bind to type II and type I serine/threonine kinase receptors, leading to the phosphorylation and activation of SMAD2/3. Phosphorylated SMAD2/3 then complexes with SMAD4 and translocates to the nucleus to activate the expression of key endodermal transcription factors such as SOX17 and FOXA2.[1] Small molecules like IDE1 and IDE2 have been identified to activate this pathway, leading to SMAD2 phosphorylation.[1]

2. Wnt/β-catenin Signaling Pathway: The Wnt pathway plays a crucial role in the initial commitment of PSCs towards the mesendoderm lineage, a precursor to both mesoderm and endoderm.[2][4] Activation of this pathway, often through the inhibition of Glycogen Synthase Kinase 3 (GSK3) by small molecules like CHIR99021, leads to the stabilization and nuclear accumulation of β-catenin.[3][5][6] Nuclear β-catenin then activates target genes essential for mesendoderm formation.

3. Other Modulatory Pathways: Other signaling pathways, such as the PI3K/Akt and ROCK pathways, have also been implicated in DE differentiation.[1][2] For instance, ROCK inhibitors like Fasudil and RKI-1447 have been shown to induce anterior definitive endoderm.[2]

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways involved in definitive endoderm induction.

Caption: Activin/Nodal signaling pathway in definitive endoderm induction.

Caption: Wnt/β-catenin signaling pathway in mesendoderm specification.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficiency of various small molecules in inducing definitive endoderm differentiation.

Table 1: Small Molecule Inducers and Their Efficacies

| Small Molecule | Target Pathway | Cell Type | Concentration | Differentiation Efficiency (% Positive Cells) | Key Markers | Reference |

| This compound | TGF-β/Activin/Nodal | Mouse ESCs | 5 µM | ~70-80% | Sox17 | [1] |

| This compound | TGF-β/Activin/Nodal | Human ESCs (HUES4, HUES8) | 100 nM | 62 ± 8.1% | Sox17 | [1] |

| IDE2 | TGF-β/Activin/Nodal | Mouse ESCs | 5 µM | ~70-80% | Sox17 | [1] |

| IDE2 | TGF-β/Activin/Nodal | Human ESCs (HUES4, HUES8) | 200 nM | 57 ± 6.7% | Sox17 | [1] |

| CHIR99021 | Wnt/β-catenin (GSK3 inhibitor) | Human iPSCs | 6 µM | >95% | CXCR4, SOX17, FOXA2 | [3] |

| CHIR99021 + LDN193189 | Wnt + BMP inhibition | Human PSCs | 3 µM (CHIR) | >98% | FOXA2, SOX17, GATA4, GATA6 | [5] |

| Fasudil | ROCK inhibitor | Mouse ESCs | Not specified | Not specified | FoxA2, Sox17 | [2] |

| RKI-1447 | ROCK inhibitor | Mouse ESCs | Not specified | Not specified | FoxA2, Sox17 | [2] |

Table 2: Comparison of Small Molecules with Growth Factors

| Condition | Cell Type | Differentiation Efficiency (% Positive Cells) | Key Markers | Reference |

| This compound (100 nM) | Human ESCs | 62 ± 8.1% | Sox17 | [1] |

| Activin A (100 ng/mL) | Human ESCs | 64 ± 6.3% | Sox17 | [1] |

| IDE2 (5 µM) + Indolactam V | Mouse ESCs | 25 ± 6% | Pdx1 | [1] |

| Activin A + FGF10 + KAAD-cyclopamine + RA | Mouse ESCs | 12.1 ± 4% | Pdx1 | [1] |

| CHIR99021 | Human iPSCs | 98% (CXCR4), 96% (SOX17), 96% (FOXA2) | CXCR4, SOX17, FOXA2 | [3] |

| Growth Factor Cocktail | Human iPSCs | 98% (CXCR4), 96% (SOX17), 96% (FOXA2) | CXCR4, SOX17, FOXA2 | [3] |

Detailed Experimental Protocols

Here, we provide detailed methodologies for key experiments involving small molecule-based induction of definitive endoderm.

Protocol 1: Definitive Endoderm Induction from Human iPSCs using CHIR99021

This protocol is adapted from a study demonstrating efficient DE differentiation using a single small molecule to activate the Wnt pathway.[3]

Materials:

-

Human induced pluripotent stem cells (iPSCs)

-

RPMI 1640 medium

-

B27 supplement

-

Glutamax

-

Penicillin/Streptomycin

-

Insulin-Transferrin-Selenium (ITS) supplement

-

CHIR99021 (Stemgent, 6 µM)

-

6-well tissue culture plates

Procedure:

-

Culture human iPSCs in 6-well plates until they reach 60% confluency. It is critical not to exceed this confluency for optimal differentiation.[3]

-

Wash the cells once with RPMI/B27 medium.

-

Add RPMI/B27 medium supplemented with Glutamax, penicillin/streptomycin, ITS, and 6 µM CHIR99021.

-

Culture the cells for 72 hours at 37°C and 5% CO₂, with daily media changes.

-

After 72 hours, remove the CHIR99021-containing medium and culture the cells for an additional 24 hours in RPMI/B27 medium with Glutamax, penicillin/streptomycin, and ITS.

-

The cells are now differentiated into definitive endoderm and can be analyzed for marker expression (e.g., CXCR4, SOX17, FOXA2) or used for further differentiation into downstream lineages.

Protocol 2: Definitive Endoderm Induction from Mouse ESCs using this compound/IDE2

This protocol is based on the initial discovery of this compound and IDE2 as potent inducers of definitive endoderm.[1]

Materials:

-

Mouse embryonic stem cells (ESCs)

-

Gelatin-coated tissue culture plates

-

DMEM

-

L-glutamine

-

Fetal Bovine Serum (FBS)

-

Wnt3a (R&D Systems, 25 ng/mL)

-

Activin A (R&D Systems, 50 ng/mL) or Nodal (R&D Systems, 500 ng/mL) - for comparison

-

This compound or IDE2 (5 µM)

Procedure:

-

Passage mouse ESCs onto gelatin-coated plates to remove mouse embryonic fibroblasts (MEFs).

-

Seed the ESCs at a density of 2,500 cells per cm² on gelatinized plates.

-

After overnight culture, replace the medium with differentiation medium: DMEM supplemented with L-glutamine and 0.2% FBS.

-

For chemical induction, add this compound or IDE2 to the differentiation medium at a final concentration of 5 µM.

-

Culture the cells for 4-6 days to induce definitive endoderm differentiation.

-

Analyze the cells for the expression of endodermal markers such as Sox17 and FoxA2.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for small molecule-based differentiation of PSCs into definitive endoderm and subsequent analysis.

Caption: General workflow for small molecule-based DE differentiation.

Conclusion

The use of small molecules provides a robust and efficient platform for the generation of definitive endoderm from pluripotent stem cells. By precisely targeting key signaling pathways, these compounds can achieve high differentiation efficiencies, often comparable or superior to traditional growth factor-based methods.[7][[“]] The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to implement these advanced techniques in their work, paving the way for further advancements in regenerative medicine and disease modeling.

References

- 1. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-content small molecule screen identifies novel inducers of definitive endoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

An In-depth Technical Guide to IDE1: Chemical Structure, Properties, and Application in Definitive Endoderm Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inducer of Definitive Endoderm 1 (IDE1) is a small molecule that has emerged as a potent and efficient agent for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into the definitive endoderm (DE) lineage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway and provides detailed experimental protocols for its application in cell culture. All quantitative data are summarized for easy reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Properties of this compound

This compound is a hydrazone-containing small molecule with the ability to induce definitive endoderm formation in both mouse and human pluripotent stem cells.[1][2] Its chemical and physical properties are summarized in the table below.

Chemical Structure

// Atom coordinates (arbitrary units for 2D representation) // Benzoic acid part C1 [pos="0,0!", label="C"]; C2 [pos="-1.2,-0.7!", label="C"]; C3 [pos="-1.2,-2.1!", label="C"]; C4 [pos="0,-2.8!", label="C"]; C5 [pos="1.2,-2.1!", label="C"]; C6 [pos="1.2,-0.7!", label="C"]; C7 [pos="2.4,0!", label="C", shape=none, fontcolor="#202124"]; O1 [pos="2.4,1!", label="O", shape=none, fontcolor="#EA4335"]; O2 [pos="3.5,-0.5!", label="OH", shape=none, fontcolor="#EA4335"];

// Hydrazone linker C8 [pos="-2.4,0!", label="C", shape=none, fontcolor="#202124"]; H1 [pos="-2.4,0.8!", label="H", shape=none, fontcolor="#202124"]; N1 [pos="-3.6,-0.7!", label="N", shape=none, fontcolor="#4285F4"]; N2 [pos="-4.8,-0.1!", label="N", shape=none, fontcolor="#4285F4"]; H2 [pos="-4.8,0.7!", label="H", shape=none, fontcolor="#202124"];

// Heptanedioic acid part C9 [pos="-6,-0.8!", label="C", shape=none, fontcolor="#202124"]; O3 [pos="-6,-1.8!", label="O", shape=none, fontcolor="#EA4335"]; C10 [pos="-7.2,-0.1!", label="C", shape=none, fontcolor="#202124"]; C11 [pos="-8.4,-0.8!", label="C", shape=none, fontcolor="#202124"]; C12 [pos="-9.6,-0.1!", label="C", shape=none, fontcolor="#202124"]; C13 [pos="-10.8,-0.8!", label="C", shape=none, fontcolor="#202124"]; C14 [pos="-12,-0.1!", label="C", shape=none, fontcolor="#202124"]; C15 [pos="-13.2,-0.8!", label="C", shape=none, fontcolor="#202124"]; O4 [pos="-13.2,-1.8!", label="O", shape=none, fontcolor="#EA4335"]; O5 [pos="-14.3,-0.3!", label="OH", shape=none, fontcolor="#EA4335"];

// Double bonds in benzene (B151609) ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents on benzene ring C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- O2 [label=""]; C2 -- C8 [label=""]; C8 -- H1 [label=""];

// Hydrazone bridge C8 -- N1 [label="="]; N1 -- N2 [label=""]; N2 -- H2 [label=""];

// Heptanedioic acid chain N2 -- C9 [label=""]; C9 -- O3 [label="="]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C14 [label=""]; C14 -- C15 [label=""]; C15 -- O4 [label="="]; C15 -- O5 [label=""]; } end_dot

Caption: 2D Chemical Structure of this compound.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (Z)-2-((2-(6-carboxyhexanoyl)hydrazono)methyl)benzoic acid; 1-[2-[(2-carboxyphenyl)methylene]hydrazide]-heptanedioic acid | [3][4] |

| Molecular Formula | C₁₅H₁₈N₂O₅ | [1][3] |

| Molecular Weight | 306.31 g/mol | [1][3] |

| CAS Number | 1160927-48-9 | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | ≥95% | [1][2] |

Solubility

| Solvent | Solubility | Source |

| DMSO | ≥30 mg/mL (97.94 mM) | [1] |

| DMF | 30 mg/mL | [4] |

| Ethanol | 0.1 mg/mL | [4] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |

Biological Activity and Mechanism of Action

This compound is a cell-permeable small molecule that directs the differentiation of mouse and human ESCs into the definitive endoderm lineage with high efficiency.[1] It functions by activating the TGF-β signaling pathway, a crucial pathway in embryonic development and cell fate determination.

Mechanism of Action: TGF-β/SMAD Signaling Pathway

This compound's biological activity is mediated through the activation of the TGF-β signaling pathway, specifically by inducing the phosphorylation of SMAD2.[1][2] This mimics the effect of natural ligands like Activin A and Nodal, which are commonly used to induce definitive endoderm. The activated, phosphorylated SMAD2 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes essential for definitive endoderm specification, such as SOX17 and FOXA2.[5]

Caption: this compound activates the TGF-β/SMAD signaling pathway.

Quantitative Data

The efficacy of this compound in inducing definitive endoderm differentiation has been quantified in several studies. The following tables summarize key quantitative findings.

Potency of this compound

| Parameter | Species | Value | Source |

| EC₅₀ (for SOX17 expression) | Mouse ESCs | 125 nM | [1][2] |

Differentiation Efficiency of this compound

| Cell Type | This compound Concentration | Duration | % SOX17+ cells | Source |

| Mouse ESCs | 200 nM | 6 days | ~80% | [1] |

| Human ESCs (HUES4, HUES8) | 100 nM | 4 days | 62 ± 8.1% | [1] |

Comparison with Activin A

| Cell Type | Treatment | % SOX17+ cells | Source |

| Mouse ESCs | This compound (200 nM) | ~80% | [1] |

| Mouse ESCs | Activin A (100 ng/mL) | ~45% | [1] |

| Human ESCs | This compound (100 nM) | 62 ± 8.1% | [1] |

| Human ESCs | Activin A | 64 ± 6.3% | [1] |

Experimental Protocols

The following protocols are based on the methods described by Borowiak et al., 2009, for the differentiation of mouse and human embryonic stem cells into definitive endoderm using this compound.

Caption: Experimental workflow for this compound-mediated differentiation.

Materials and Reagents

-

Mouse or human embryonic stem cells

-

Gelatin (0.1% solution in PBS)

-

DMEM/F12 medium

-

KnockOut Serum Replacement (KSR)

-

GlutaMAX

-

Non-essential amino acids (NEAA)

-

β-mercaptoethanol

-

This compound (stock solution in DMSO)

-

Fetal Bovine Serum (FBS)

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

Fixation and permeabilization buffers (for flow cytometry and immunofluorescence)

-

Primary antibodies (e.g., anti-SOX17, anti-FOXA2)

-

Secondary antibodies (fluorescently conjugated)

-

DAPI (for nuclear staining)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (Sox17, Foxa2) and housekeeping genes

Protocol for Differentiation of Mouse ESCs

-

Cell Plating:

-

Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Plate mouse ESCs at a density of 1.5 x 10⁴ cells/cm² in standard mouse ESC medium.

-

-

Differentiation Induction:

-

After 24 hours, replace the medium with differentiation medium: DMEM/F12 supplemented with 2% KSR, GlutaMAX, NEAA, and 0.1 mM β-mercaptoethanol.

-

Add this compound to the differentiation medium to a final concentration of 200 nM.

-

Change the medium daily for 6 days.

-

-

Analysis of Differentiation:

-

On day 6, harvest the cells for analysis by flow cytometry, immunofluorescence, or qPCR to assess the expression of definitive endoderm markers such as SOX17 and FOXA2.

-

Protocol for Differentiation of Human ESCs

-

Cell Plating:

-

Coat tissue culture plates with Matrigel according to the manufacturer's instructions.

-

Plate human ESCs in mTeSR1 medium.

-

-

Differentiation Induction:

-

When the cells reach the appropriate confluency, replace the medium with differentiation medium: RPMI 1640 supplemented with 0.5% FBS, GlutaMAX, and 0.1 mM β-mercaptoethanol.

-

Add this compound to the differentiation medium to a final concentration of 100 nM.

-

Change the medium daily for 4 days.

-

-

Analysis of Differentiation:

-

On day 4, harvest the cells for analysis of definitive endoderm markers as described for mouse ESCs.

-

Key Experimental Assays

-

Flow Cytometry:

-

Harvest and dissociate cells into a single-cell suspension.

-

Fix and permeabilize the cells using appropriate buffers.

-

Incubate with primary antibodies against intracellular markers (e.g., SOX17, FOXA2).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Analyze the stained cells using a flow cytometer.

-

-

Immunofluorescence:

-

Grow cells on coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

-

Quantitative PCR (qPCR):

-

Extract total RNA from the cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers for definitive endoderm markers (SOX17, FOXA2) and a housekeeping gene for normalization.

-

Analyze the relative gene expression levels.

-

Conclusion

This compound is a valuable tool for the directed differentiation of pluripotent stem cells into the definitive endoderm lineage. Its high efficiency, cost-effectiveness compared to recombinant proteins, and well-defined mechanism of action make it a cornerstone for research in developmental biology, regenerative medicine, and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their experimental workflows. Further optimization of these protocols may be necessary depending on the specific pluripotent stem cell line and downstream applications.

References

IDE1 as a Cost-Effective Alternative to Activin A for Definitive Endoderm Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The formation of definitive endoderm (DE) is a critical initial step for generating visceral organs such as the pancreas, liver, lungs, and intestine. Traditionally, this process is induced by the recombinant protein Activin A, a member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] While effective, Activin A's high cost and potential for batch-to-batch variability present significant hurdles for large-scale applications.

This guide explores the use of Inducer of Definitive Endoderm 1 (IDE1), a small molecule, as a viable and cost-effective alternative to Activin A. This compound offers the promise of chemically defined, feeder-free differentiation protocols with greater reproducibility.[3] We will delve into its mechanism of action, present a comparative analysis of its efficacy against Activin A, provide detailed experimental protocols, and outline the advantages and limitations of its use.

Mechanism of Action: Activating the TGF-β/SMAD Pathway

Both Activin A and this compound function by activating the canonical TGF-β signaling pathway, which is essential for specifying the endodermal fate during embryonic development.[4][5] The key intracellular mediators of this pathway are the SMAD proteins.

Activin A initiates signaling by binding to a complex of type I (e.g., ALK4/5/7) and type II serine/threonine kinase receptors on the cell surface.[6][7] This binding event leads to the phosphorylation and activation of the receptor-regulated SMADs, specifically SMAD2 and SMAD3.[8][9] this compound, as a small molecule, bypasses the need for the growth factor ligand and directly or indirectly promotes the phosphorylation of SMAD2.[3][10]

Once phosphorylated, SMAD2/3 forms a complex with SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, binding to the promoters of target genes to regulate their expression.[11] This results in the upregulation of key endodermal markers such as SOX17 and FOXA2 , and the concurrent downregulation of pluripotency markers like NANOG .[12][13]

References

- 1. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and this compound in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Activin/Nodal signalling in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential impact of TGFβ/SMAD signaling activity elicited by Activin A and Nodal on endoderm differentiation of epiblast stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activin a promotes myofibroblast differentiation of endometrial mesenchymal stem cells via STAT3-dependent Smad/CTGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMAD2 linker phosphorylation impacts overall survival, proliferation, TGFβ1-dependent gene expression and pluripotency-related proteins in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Id1 maintains embryonic stem cell self-renewal by up-regulation of Nanog and repression of Brachyury expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting SOX17 in human embryonic stem cells creates unique strategies for isolating and analyzing developing endoderm - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of IDE1 in Mouse Embryonic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the small molecule, Inducer of Definitive Endoderm 1 (IDE1), in mouse embryonic stem cells (mESCs). This compound has emerged as a potent and cost-effective tool for directing the differentiation of mESCs into the definitive endoderm (DE) lineage, a critical step in generating various endoderm-derived cell types, including pancreatic beta cells, hepatocytes, and lung epithelium. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Principles and Mechanism of Action

This compound is a small molecule that efficiently induces the differentiation of both mouse and human embryonic stem cells into definitive endoderm.[1][2] Its primary mechanism of action involves the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, this compound treatment leads to the phosphorylation of Smad2, a key intracellular transducer of TGF-β signaling, at levels comparable to those induced by native ligands such as Activin A or Nodal.[1] This activation of the TGF-β pathway subsequently leads to an increase in the expression of Nodal, a crucial signaling molecule for endoderm specification during embryonic development.[1] The induction of DE by this compound is characterized by the expression of key endodermal markers such as Sox17 and FoxA2.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound for the directed differentiation of mESCs.

| Parameter | Value | Reference(s) |

| EC₅₀ | 125 nM | [1][2] |

| Optimal Concentration | 250-800 nM | [1] |

| Treatment Duration | Peaks at day 6 of treatment | [1] |

| Sox17+ Cells (Day 2) | 34% | [1] |

| Sox17+ Cells (Day 6) | 81 ± 14% | [1] |

| FoxA2 Co-expression | >95% of Sox17+ cells | [1] |

Table 1: Efficacy of this compound in Mouse Embryonic Stem Cell Differentiation

| Treatment | Sox17+ Cells (%) | Time Point | Reference(s) |

| This compound | 81 ± 14% | Day 6 | [1] |

| IDE2 | 76 ± 14% | Day 6 | [1] |

| Activin A | ~45% | Not specified | [1] |

| Activin A | 13% | Day 2 | [1] |

| This compound + Nodal (Co-treatment) | 55.6% | Day 4 | [1] |

Table 2: Comparative Efficacy of this compound and Other Inducers

Signaling Pathway

The signaling cascade initiated by this compound converges on the canonical TGF-β pathway to induce definitive endoderm formation.

Caption: this compound Signaling Pathway in mESCs.

Experimental Protocols

This section provides a detailed methodology for the directed differentiation of mESCs into definitive endoderm using this compound.

Materials:

-

Mouse embryonic stem cells (e.g., R1 line)

-

Gelatin-coated tissue culture plates

-

mESC culture medium (DMEM, 15% FBS, 1000 U/ml LIF, 0.1 mM β-mercaptoethanol, L-glutamine, non-essential amino acids, penicillin/streptomycin)

-

Differentiation medium (e.g., Advanced RPMI with L-glutamine and 0.2% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Antibodies for immunofluorescence (e.g., anti-Sox17, anti-FoxA2)

-

Reagents for qRT-PCR

Experimental Workflow Diagram:

Caption: Experimental Workflow for this compound-mediated Differentiation.

Step-by-Step Protocol:

-

mESC Culture: Maintain undifferentiated mESCs on gelatin-coated plates in mESC culture medium. Passage cells every 2-3 days to maintain pluripotency.

-

Cell Plating for Differentiation: On Day 0, dissociate mESCs into a single-cell suspension using Trypsin-EDTA and plate them onto gelatin-coated plates at an appropriate density to reach 80-90% confluency on the day of differentiation induction.

-

Initiation of Differentiation: On Day 1, when cells are 80-90% confluent, replace the mESC culture medium with differentiation medium containing this compound at the optimal concentration (e.g., 250 nM). Include a DMSO-only control.

-

Culture and Medium Change: Culture the cells for 6 days, changing the differentiation medium containing this compound every 2 days.

-

Analysis of Differentiation: On Day 6, harvest the cells for analysis of definitive endoderm markers.

-

Immunofluorescence: Fix cells and perform immunocytochemistry for Sox17 and FoxA2 to visualize and quantify the percentage of differentiated cells.

-

qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to analyze the expression levels of DE markers (Sox17, FoxA2), pluripotency markers (Oct4), and extra-embryonic endoderm markers (Sox7). A significant upregulation of Sox17 and FoxA2 and downregulation of Oct4 and Sox7 indicates successful DE differentiation.

-

Downstream Applications

The definitive endoderm population generated using this compound can be further differentiated into various mature cell types. For instance, subsequent treatment with factors like FGF10, retinoic acid, and hedgehog inhibitors can guide the DE cells towards a pancreatic progenitor fate.[1] Furthermore, a two-step protocol involving initial treatment with this compound followed by the small molecule Indolactam V has been shown to efficiently generate Pdx1-positive pancreatic progenitors.[1]

Conclusion

This compound is a powerful and efficient small molecule for the directed differentiation of mouse embryonic stem cells into definitive endoderm. Its well-defined mechanism of action through the TGF-β signaling pathway and its high efficiency make it a valuable tool for researchers in developmental biology, regenerative medicine, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols for IDE1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducer of Definitive Endoderm 1 (IDE1) is a small molecule that serves as a potent and selective inducer of definitive endoderm (DE) differentiation from pluripotent stem cells (PSCs), including both human and mouse embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][2] It functions by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway in early embryonic development.[3] Specifically, this compound treatment leads to the phosphorylation of SMAD2 and an increase in the expression of Nodal, key components of the TGF-β/Nodal signaling cascade.[2] This targeted activity makes this compound a valuable tool for in vitro studies of developmental biology, drug screening, and the generation of clinically relevant cell types derived from the definitive endoderm, such as pancreatic beta cells, hepatocytes, and lung epithelium. Unlike traditional differentiation protocols that rely on recombinant growth factors like Activin A, this compound offers a cost-effective and chemically defined alternative, enhancing reproducibility in cell culture experiments.

Mechanism of Action

This compound directs the differentiation of pluripotent stem cells towards the definitive endoderm lineage by activating the TGF-β signaling pathway. This pathway is initiated by the binding of ligands, such as Nodal, to a receptor complex on the cell surface, which then phosphorylates and activates SMAD2. The phosphorylated SMAD2 forms a complex with SMAD4 and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes essential for definitive endoderm formation, most notably SOX17 and FOXA2.[4]

Quantitative Data Summary

The following tables summarize the effective concentrations and differentiation efficiencies of this compound in inducing definitive endoderm from pluripotent stem cells, as reported in various studies.

Table 1: Effective Concentrations of this compound for Definitive Endoderm Induction

| Cell Type | Concentration | Treatment Duration | Notes |

| Mouse ESCs | EC50 = 125 nM[2] | 6 days | Optimal concentration range of 250-800 nM for highest efficiency with no toxicity.[4] |

| Human ESCs (HUES lines) | 100 nM[4] | 4 days | Similar efficiency to Activin A treatment.[4] |

| Human iPSCs | 100 nM | 3 days | Used in combination with other small molecules in some protocols. |

Table 2: Differentiation Efficiency of this compound

| Cell Type | This compound Concentration | Marker | Efficiency (% positive cells) | Comparison |

| Mouse ESCs | Optimal | Sox17 | ~80%[4] | - |

| Mouse ESCs | Optimal | FoxA2 | >95% of Sox17+ cells[4] | - |

| Human ESCs | 100 nM | Sox17 | 62 ± 8.1%[4] | Activin A: 64 ± 6.3%[4] |

| Human iPSCs | 100 nM | DE markers | ~10-fold lower expression compared to standard Activin A method.[5] | - |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound, which can be stored and diluted to the final working concentration for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight of this compound ( g/mol ) * Volume of DMSO (mL) / 1000

-

Weigh this compound powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the tube containing the this compound powder.

-

Ensure complete dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Definitive Endoderm Differentiation of Human Pluripotent Stem Cells (hPSCs) using this compound

This protocol provides a general guideline for inducing definitive endoderm differentiation from hPSCs cultured in a feeder-free system. Optimization may be required for specific cell lines and culture conditions.

Materials:

-

hPSCs (e.g., H1, H9, or iPSC lines) cultured on a suitable matrix (e.g., Matrigel or Vitronectin)

-

This compound stock solution (10 mM in DMSO)

-

Basal differentiation medium (e.g., RPMI 1640)

-

B-27 Supplement (minus insulin)

-

Penicillin-Streptomycin (optional)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Experimental Workflow:

Procedure:

-

Cell Seeding (Day -1):

-

Coat 6-well plates with a suitable matrix according to the manufacturer's instructions.

-

Dissociate hPSC colonies into single cells or small clumps and seed them onto the coated plates at an appropriate density to reach 80-90% confluency on the day of differentiation induction.

-

Culture the cells overnight in their maintenance medium.

-

-

Initiation of Differentiation (Day 0):

-

Prepare the differentiation medium: Basal medium supplemented with B-27 (minus insulin) and Penicillin-Streptomycin (optional).

-

Add this compound from the stock solution to the differentiation medium to achieve the final desired concentration (e.g., 100 nM).

-

Aspirate the maintenance medium from the hPSC cultures and wash once with PBS.

-

Add 2 mL of the this compound-containing differentiation medium to each well.

-

-

Maintenance of Differentiation (Day 1-3):

-

Replace the medium daily with fresh this compound-containing differentiation medium.

-

Monitor the cell morphology daily. Differentiated cells typically exhibit a more flattened and epithelial-like morphology.

-

-

End of Differentiation (Day 4):

-

The cells are now considered definitive endoderm and are ready for characterization or further differentiation into downstream lineages.

-

Protocol 3: Characterization of Definitive Endoderm

To confirm the successful differentiation into definitive endoderm, it is crucial to assess the expression of key lineage-specific markers.

1. Immunocytochemistry (ICC):

-

Fix the differentiated cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate with primary antibodies against definitive endoderm markers, such as anti-SOX17 and anti-FOXA2.

-

Incubate with fluorescently labeled secondary antibodies.

-

Visualize the cells using a fluorescence microscope.

2. Flow Cytometry:

-

Dissociate the differentiated cells into a single-cell suspension.

-

Fix and permeabilize the cells.

-

Stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CXCR4) and intracellular markers (e.g., SOX17, FOXA2).

-

Analyze the percentage of marker-positive cells using a flow cytometer.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from the differentiated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for definitive endoderm marker genes (SOX17, FOXA2, GSC) and pluripotency marker genes (OCT4, NANOG).

-

Analyze the relative gene expression levels, which should show an upregulation of DE markers and downregulation of pluripotency markers compared to undifferentiated hPSCs.

Applications in Research and Drug Development

The ability to efficiently generate definitive endoderm using this compound has significant implications for various research and therapeutic areas:

-

Developmental Biology: Provides a model system to study the molecular mechanisms underlying early embryonic lineage commitment.

-

Disease Modeling: Generation of patient-specific iPSC-derived definitive endoderm and its derivatives can be used to model diseases affecting endodermal organs, such as diabetes, liver diseases, and cystic fibrosis.

-

Drug Discovery and Toxicology: Differentiated cells can be used as a platform for high-throughput screening of drug candidates and for assessing the toxicity of new compounds on specific cell types.

-

Regenerative Medicine: Serves as a critical first step in the generation of clinically relevant cell types for cell replacement therapies. For instance, this compound-induced definitive endoderm can be further differentiated into pancreatic progenitors.[4]

Conclusion

This compound is a powerful and versatile small molecule for directing the differentiation of pluripotent stem cells into definitive endoderm. Its use in a chemically defined culture system offers advantages in terms of reproducibility and cost-effectiveness over traditional growth factor-based methods. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture applications, paving the way for advancements in stem cell research, drug development, and regenerative medicine.

References

- 1. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and this compound in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for IDE1-Induced Differentiation of Stem Cells into Definitive Endoderm

For Researchers, Scientists, and Drug Development Professionals

Introduction